Sodium (S)-3-hydroxybutanoate

Ketone Body Metabolism Enantioselective Catabolism Mitochondrial Activation

Research on enantioselective metabolic pathways requires stereochemically pure (S)-3-hydroxybutyrate, not racemic or (R)-isomer substitutes which follow distinct metabolic fates. Sodium (S)-3-hydroxybutanoate addresses this need as a validated chiral building block. - Enables dissection of hepatic ketogenesis stereospecificity; actively converted to physiological ketone bodies in perfused liver models. - Serves as essential substrate for (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) enzymatic assays for diagnostic biomarker quantification. - Functions as chiral synthon for optically active pharmaceuticals, vitamins, and antibiotics with established biocatalytic production achieving ≥98% e.e.

Molecular Formula C4H7NaO3
Molecular Weight 126.09 g/mol
Cat. No. B150766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (S)-3-hydroxybutanoate
Synonyms(S)-3-Hydroxybutanoate; (S)-3-Hydroxybutyric Acid
Molecular FormulaC4H7NaO3
Molecular Weight126.09 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
InChIKeyNBPUSGBJDWCHKC-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (S)-3-Hydroxybutanoate for Metabolic Research & Synthesis


Sodium (S)-3-hydroxybutanoate (CAS 127604-16-4; molecular weight 126.09 g/mol) is the sodium salt of the (S)-enantiomer of 3-hydroxybutyric acid [1]. As the unnatural enantiomer of the mammalian ketone body (R)-3-hydroxybutyrate, this water-soluble crystalline solid is primarily distinguished by its stereochemistry [1]. It functions as a critical chiral building block in asymmetric synthesis and serves as a biochemical probe for investigating enantioselective metabolic pathways, energy substrate specificity, and signaling mechanisms [2].

Sodium (S)-3-Hydroxybutanoate: Isomer-Specific Activity


Generic substitution with racemic sodium 3-hydroxybutyrate or the natural (R)-enantiomer fails to replicate the specific research and industrial utility of the isolated (S)-enantiomer due to stereospecific biological interactions and distinct metabolic fates [1]. (R)-3-hydroxybutyrate is the primary endogenous ketone body with well-characterized energy metabolism and signaling functions, whereas (S)-3-hydroxybutyrate is an unnatural enantiomer that exhibits a significantly different metabolic trajectory, including ATP-dependent activation and conversion into physiological ketone bodies in the liver [2][3]. These fundamental differences in enzymatic recognition, metabolic half-life, and biological signaling preclude direct interchangeability in research or synthetic applications [2].

Sodium (S)-3-Hydroxybutanoate: Quantitative Evidence Guide


Enantioselective Ketone Body Formation

Sodium (S)-3-hydroxybutanoate exhibits a distinct metabolic fate compared to the natural (R)-enantiomer. In perfused rat liver, millimolar concentrations of S-3-hydroxybutyrate are converted to physiological ketone bodies, including R-3-hydroxybutyrate, acetoacetate, and acetone [1]. Unlike the (R)-enantiomer, which is directly utilized via mitochondrial β-hydroxybutyrate dehydrogenase, the metabolism of the (S)-enantiomer proceeds predominantly via mitochondrial activation, with only a minor fraction metabolized via L-3-hydroxyacid dehydrogenase [1].

Ketone Body Metabolism Enantioselective Catabolism Mitochondrial Activation

S-1,3-Butanediol Conversion to S-3-Hydroxybutyrate

The stereospecific metabolism of S-1,3-butanediol demonstrates the differential production of S-3-hydroxybutyrate. In perfused rat liver, approximately two-thirds of S-1,3-butanediol uptake is released as the unphysiological S-3-hydroxybutyrate, while the remaining one-third is converted to physiological ketone bodies, fatty acids, and sterols [1]. In contrast, R-1,3-butanediol is predominantly converted to the physiological ketone bodies R-3-hydroxybutyrate and acetoacetate [1].

Ketone Precursor Metabolism Stereoselective Oxidation In Vivo Tracer Studies

Enantiomeric Purity for Chiral Synthesis

Sodium (S)-3-hydroxybutanoate serves as a benchmark for achieving high enantiomeric purity in chiral synthesis. Biocatalytic methods using (S)-3-hydroxycarboxylate oxidoreductase from Clostridium tyrobutyricum can produce (S)-3-hydroxy acids with an enantiomeric excess (e.e.) of at least 98% [1]. This establishes a verifiable purity standard essential for the procurement of chiral building blocks.

Asymmetric Synthesis Biocatalysis Enantiomeric Excess

Stereospecific (S)-3-Hydroxybutyrate Dehydrogenase

A novel stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) from Desulfotomaculum ruminis has been characterized that catalyzes the reversible NAD(P)H-dependent reduction of acetoacetate to form exclusively (S)-3-hydroxybutyrate [1]. This enzyme also oxidizes D-threonine and L-allo-threonine, demonstrating specificity for β-(3S)-hydroxy acids [1]. (S)-3-hydroxybutyrate is a known human metabolic marker, and this enzyme enables its detection and quantification in biological samples [1].

Enzyme Kinetics Chiral Metabolism Diagnostic Applications

Antioxidant Effects: Free Acid vs. Sodium Salt

A direct comparison of the antioxidant effects of 3-hydroxybutyrate (3HBH) and sodium 3-hydroxybutyrate (3HBNa) revealed that 3HBH exhibited a stronger antioxidant capacity than its sodium salt form [1]. In H2O2-induced BV2 microglial cells, both compounds demonstrated anti-oxidative and anti-apoptotic effects, but 3HBH was more potent in reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing total glutathione (T-GSH) [1].

Oxidative Stress Neuroprotection Cell Signaling

Sodium (S)-3-Hydroxybutanoate: Research & Industrial Applications


Enantioselective Hepatic Ketogenesis and Energy Metabolism

Researchers studying ketone body metabolism can utilize Sodium (S)-3-hydroxybutanoate to dissect the stereospecificity of hepatic ketogenesis. As demonstrated in perfused rat liver models, this compound is actively converted to physiological ketone bodies, including R-3-hydroxybutyrate and acetoacetate, providing a unique tracer for mapping mitochondrial activation pathways and carbon flux from an unnatural precursor [1].

Chiral Building Block for Asymmetric Synthesis

In synthetic chemistry, Sodium (S)-3-hydroxybutanoate is a critical chiral synthon for the production of optically active pharmaceuticals, vitamins, and antibiotics. Its procurement is justified by established biocatalytic methods that achieve ≥98% enantiomeric excess, ensuring the stereochemical integrity required for downstream applications in asymmetric synthesis [1].

Enzymatic Assay for (S)-3-Hydroxybutyrate Quantification

The discovery of a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) enables the development of enzymatic assays for quantifying (S)-3-hydroxybutyrate in biological samples. Sodium (S)-3-hydroxybutanoate serves as the essential substrate and standard for calibrating such assays, facilitating research into this human metabolic marker and its diagnostic potential [1].

Comparative Toxicology and Pharmacology of Ketone Salts

Given the documented differential antioxidant effects between 3-hydroxybutyrate free acid and its sodium salt, researchers conducting comparative pharmacology or toxicology studies of ketone-based interventions require precisely defined compounds. Sodium (S)-3-hydroxybutanoate provides a defined sodium salt form for controlled comparisons against other formulations (e.g., free acid, racemic salts, or esterified forms) to assess salt-specific effects on cellular signaling and oxidative stress pathways [1].

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